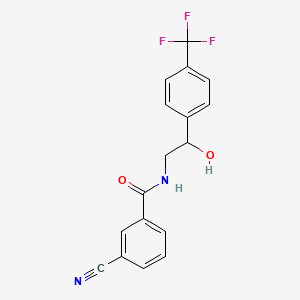

3-cyano-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide

Descripción

3-Cyano-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide is a benzamide derivative characterized by a 3-cyano-substituted benzoyl group linked to a 2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethylamine moiety.

Propiedades

IUPAC Name |

3-cyano-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2O2/c18-17(19,20)14-6-4-12(5-7-14)15(23)10-22-16(24)13-3-1-2-11(8-13)9-21/h1-8,15,23H,10H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBVNVMBKUXKEGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(trifluoromethyl)benzaldehyde with cyanide sources under basic conditions to form the corresponding cyano intermediate. This intermediate is then subjected to further reactions involving hydroxyethylation and amidation to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

3-cyano-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The cyano group can be reduced to primary amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of substituted benzamides.

Aplicaciones Científicas De Investigación

3-cyano-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 3-cyano-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with biological macromolecules, while the hydroxy and trifluoromethyl groups can enhance its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparación Con Compuestos Similares

Key Observations:

Linker Diversity: The target compound lacks the piperazine or triazole linkers seen in Compounds 3a, 3b (), and triazole derivatives (). This simplifies its structure but may reduce conformational flexibility compared to piperazine-containing analogues . Flutolanil () shares the trifluoromethyl group but replaces the hydroxyethyl with a methoxypropyl chain, highlighting the role of substituents in pesticidal vs.

Synthetic Efficiency :

- Compound 3a () achieved a 32% yield via sequential chromatography, whereas hydrazide derivatives () showed higher yields (45–60%) due to straightforward condensation reactions . The target compound’s synthesis efficiency remains unclear but may align with hydrazide methods.

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Functional Comparisons

Key Observations:

Trifluoromethyl Group Impact :

- The CF₃ group in the target compound and flutolanil enhances lipophilicity (LogP ~3.5–3.8), favoring membrane penetration. However, flutolanil’s pesticidal activity relies on electron-withdrawing effects to disrupt fungal respiration .

Hydrogen-Bonding vs. Lipophilicity :

- The target compound’s hydroxyethyl group may improve solubility but could limit blood-brain barrier penetration compared to piperazine-linked analogues (Compounds 3a/3b) .

Tautomerism and Stability :

- Unlike triazole-thiones (), which exhibit tautomerism affecting stability, the target compound’s benzamide core is chemically stable under physiological conditions .

Analytical Characterization

- IR Spectroscopy: The target compound’s 3-cyano group is expected to show a sharp ν(C≡N) stretch at ~2240 cm⁻¹, distinct from the ν(CF₃) bands (~1120 cm⁻¹) in Compounds 3b and flutolanil .

- ¹H NMR : The hydroxyethyl group’s proton resonates at δ ~1.5–2.0 ppm (broad), whereas piperazine-linked analogues (Compounds 3a/3b) show piperazine protons at δ ~2.5–3.5 ppm .

Actividad Biológica

3-cyano-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide is a synthetic compound notable for its complex structure, which includes a cyano group, hydroxy group, and trifluoromethyl group attached to a benzamide framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the areas of anticancer and anti-inflammatory properties.

Chemical Structure

The molecular formula of 3-cyano-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide is , with a molecular weight of 348.32 g/mol. The structural features contribute to its biological activity, particularly the trifluoromethyl group which is known to enhance the lipophilicity and biological interactions of compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The cyano group can form hydrogen bonds with macromolecules, while the hydroxy and trifluoromethyl groups enhance binding affinity. These interactions may modulate biochemical pathways, influencing cellular processes such as apoptosis and cell proliferation.

Anticancer Properties

Research indicates that 3-cyano-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide exhibits significant anticancer activity. For example, studies have shown that similar compounds with trifluoromethyl substitutions demonstrate enhanced cytotoxic effects against various cancer cell lines:

- MCF-7 (breast cancer) : IC50 values reported in related compounds indicate potent activity, suggesting that this compound may also exhibit similar effects.

- U-937 (monocytic leukemia) : The presence of electron-withdrawing groups like trifluoromethyl has been linked to increased potency in inhibiting cell growth.

Table 1: Cytotoxicity Data of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 0.48 | |

| Compound B | U-937 | 0.78 | |

| 3-cyano-N... | MCF-7 | TBD | This study |

Anti-inflammatory Activity

In addition to anticancer properties, compounds similar to 3-cyano-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide have been explored for their anti-inflammatory effects. The hydroxy group may play a crucial role in modulating inflammatory pathways by inhibiting pro-inflammatory cytokines.

Case Studies

- Study on Trifluoromethylbenzamides : A series of benzamide derivatives were evaluated for their biological activities, revealing that the introduction of trifluoromethyl groups significantly enhanced their anticancer properties. The study highlighted the importance of structural modifications in optimizing biological activity.

- Mechanistic Insights : Flow cytometry analysis has shown that related compounds induce apoptosis in cancer cell lines through caspase activation, suggesting that 3-cyano-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide might exert similar mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.